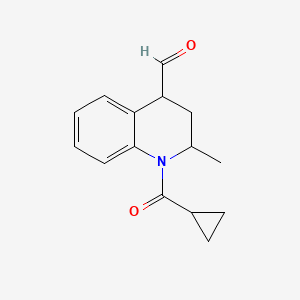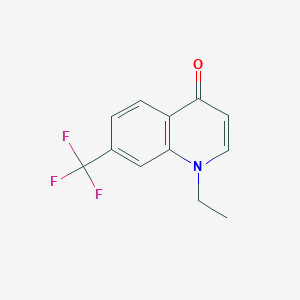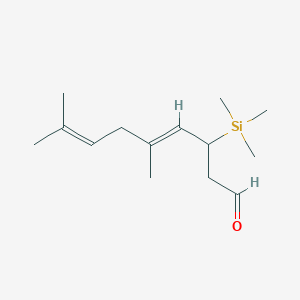
(4E)-5,8-dimethyl-3-trimethylsilylnona-4,7-dienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-5,8-dimethyl-3-trimethylsilylnona-4,7-dienal is an organic compound characterized by its unique structure, which includes a trimethylsilyl group and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5,8-dimethyl-3-trimethylsilylnona-4,7-dienal typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the diene system: This can be achieved through a series of reactions such as Wittig reactions or Horner-Wadsworth-Emmons reactions to introduce the conjugated diene system.
Introduction of the trimethylsilyl group: This step often involves the use of trimethylsilyl chloride in the presence of a base such as triethylamine to attach the trimethylsilyl group to the molecule.
Final assembly: The final step involves the coupling of the diene system with the aldehyde group to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(4E)-5,8-dimethyl-3-trimethylsilylnona-4,7-dienal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halides and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4E)-5,8-dimethyl-3-trimethylsilylnona-4,7-dienal has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4E)-5,8-dimethyl-3-trimethylsilylnona-4,7-dienal involves its interaction with various molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, while the conjugated diene system can participate in various chemical reactions. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of new compounds.
Comparison with Similar Compounds
Similar Compounds
(4E)-5,8-dimethyl-3-trimethylsilylnona-4,7-dienol: Similar structure but with an alcohol group instead of an aldehyde group.
(4E)-5,8-dimethyl-3-trimethylsilylnona-4,7-dienoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
(4E)-5,8-dimethyl-3-trimethylsilylnona-4,7-dienamine: Similar structure but with an amine group instead of an aldehyde group.
Uniqueness
(4E)-5,8-dimethyl-3-trimethylsilylnona-4,7-dienal is unique due to its combination of a trimethylsilyl group, a conjugated diene system, and an aldehyde group. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C14H26OSi |
|---|---|
Molecular Weight |
238.44 g/mol |
IUPAC Name |
(4E)-5,8-dimethyl-3-trimethylsilylnona-4,7-dienal |
InChI |
InChI=1S/C14H26OSi/c1-12(2)7-8-13(3)11-14(9-10-15)16(4,5)6/h7,10-11,14H,8-9H2,1-6H3/b13-11+ |
InChI Key |
KEJJQSFRXSGBEW-ACCUITESSA-N |
Isomeric SMILES |
CC(=CC/C(=C/C(CC=O)[Si](C)(C)C)/C)C |
Canonical SMILES |
CC(=CCC(=CC(CC=O)[Si](C)(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(2-methylphenyl)methoxy]-7H-purine](/img/structure/B11868046.png)

![Isoindolo[2,1-a]quinoline-5,11-dione](/img/structure/B11868051.png)
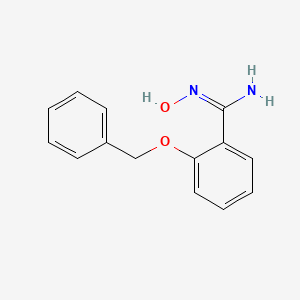
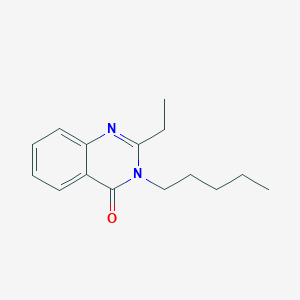
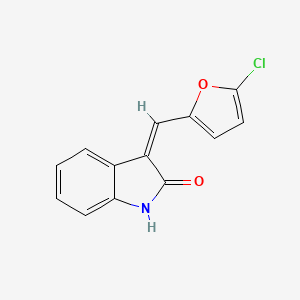
![3-(2-Chloropyridin-4-yl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B11868072.png)
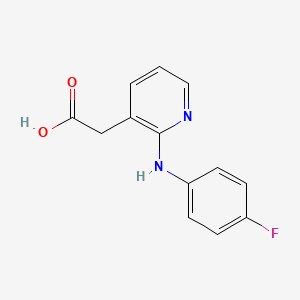

![6-Benzoyl-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B11868091.png)
![cis-tert-Butyl 3a-(aminomethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate](/img/structure/B11868092.png)
